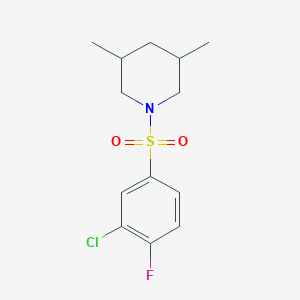

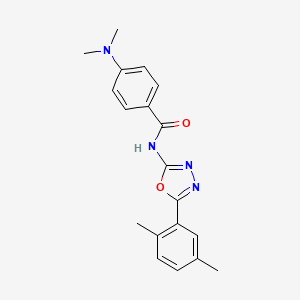

![molecular formula C18H17N5O B2490515 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(quinoxalin-2-yl)methanone CAS No. 2034293-50-8](/img/structure/B2490515.png)

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(quinoxalin-2-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(quinoxalin-2-yl)methanone involves complex chemical processes. A convergent synthesis approach has been described for creating polysubstituted methanones, including steps like [3+2] cyclocondensation reactions, yielding products with significant yields up to 95% (Bonacorso et al., 2016). Another method includes the synthesis and conformational analysis of closely related structures, highlighting the importance of B3LYP geometry and GIAO/B3LYP NMR calculations for determining molecular conformations (Karkhut et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively analyzed using various computational methods. For instance, studies on the synthesis and crystal structure of similar methanone derivatives provide insights into the molecular geometry and electronic structure, contributing to a deeper understanding of the compound's behavior in chemical reactions (Cao et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving the compound showcase its reactivity and potential applications in synthetic chemistry. For example, Rh(III)-catalyzed tandem reactions have been explored for the synthesis of methanone derivatives, demonstrating the compound's versatility in forming complex molecular structures (Liu et al., 2022).

Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Properties

Research in synthetic chemistry has led to the development of novel methodologies for synthesizing compounds with similar structures, focusing on their potential as intermediates for further chemical reactions. For instance, convergent synthesis techniques have been employed to produce polysubstituted methanones with significant yields, demonstrating the versatility of these approaches in creating complex molecules (Bonacorso et al., 2016). Additionally, studies on the synthesis and reactions of specific pyran and pyrazine derivatives provide insights into the chemical behavior of these compounds, offering a basis for further functionalization and application (Ibrahim et al., 2002).

Cytotoxicity and Anticancer Potential

Several studies have explored the cytotoxic effects of related compounds, highlighting their potential in cancer research. A notable example is the investigation into trifluoromethyl-substituted methanones, which showed significant cytotoxicity against human leukocytes at high concentrations, suggesting a potential avenue for developing anticancer agents (Bonacorso et al., 2016). Furthermore, the synthesis and screening of novel quinoline derivatives for anticancer activity have been a focus, with some compounds displaying promising results against breast cancer cell lines (Honde & Rajendra, 2021).

Pharmacological Applications

The pharmacological profiling of compounds structurally related to "(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(quinoxalin-2-yl)methanone" reveals their potential in addressing various health conditions. For example, research into mGlu1 receptor antagonists has uncovered compounds with potent inhibitory effects on glutamate-induced Ca2+ mobilization, indicating their potential in neurological disorder treatments (Lavreysen et al., 2004).

Molecular Modeling and Drug Discovery

The synthesis and molecular docking study of oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents underscore the importance of computational methods in drug discovery. These studies facilitate the identification of compounds with high biological activity and specificity, significantly accelerating the development of new therapeutics (Katariya et al., 2021).

Propriétés

IUPAC Name |

(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-quinoxalin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O/c24-18(17-10-19-14-3-1-2-4-15(14)20-17)22-7-8-23-13(11-22)9-16(21-23)12-5-6-12/h1-4,9-10,12H,5-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZMDDYLBIJBOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=NC5=CC=CC=C5N=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(quinoxalin-2-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2490434.png)

![(3Ar,8aR)-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylic acid](/img/structure/B2490437.png)

![(E)-3-(benzylsulfonyl)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2490442.png)

![4-[2-[[7-(4-Ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2490444.png)

![3-[(4-Nitrophenyl)amino]propan-1-ol](/img/structure/B2490447.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)acetamide](/img/structure/B2490451.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2490454.png)